molecular formula C17H10BrFN2OS B2634651 (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-49-3

(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2634651
CAS No.: 865181-49-3
M. Wt: 389.24
InChI Key: PKIZJDMKPXNAGQ-JZJYNLBNSA-N
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Description

(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived compound featuring a benzamide moiety substituted with a bromine atom at the ortho position and a propargyl group at the 3-position of the benzo[d]thiazole ring. The 6-fluoro substituent on the benzothiazole core enhances its electronic and steric profile, making it distinct among analogues.

Properties

IUPAC Name

2-bromo-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2OS/c1-2-9-21-14-8-7-11(19)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIZJDMKPXNAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological effects, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization. The general synthetic route includes:

  • Formation of the Thiazole Ring : Utilizing starting materials such as 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol.
  • Bromination : Introducing bromine at the 2-position to yield the final product.

This process can be optimized through various conditions to improve yield and purity, as demonstrated in several studies .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. In vitro studies suggest that this compound may also display similar effects, potentially inhibiting the growth of various pathogens .

Anti-inflammatory Effects

Compounds containing thiazole and benzamide moieties have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of COX enzymes, which play a crucial role in inflammatory processes. Preliminary data suggests that our compound may inhibit COX-II activity, thereby reducing inflammation .

Cytotoxicity and Anticancer Potential

There is growing interest in the anticancer potential of thiazole derivatives. Studies have indicated that certain thiazole-based compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers . The specific cytotoxic effects of this compound require further investigation, but initial findings are promising.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes like COX-II, which is crucial in mediating inflammation.
  • Cell Cycle Arrest : Thiazole derivatives often affect cell cycle progression, leading to increased apoptosis in cancerous cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in various biological assays:

  • Antimicrobial Testing : A study demonstrated that a related thiazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Inflammation Models : In vivo models showed reduced swelling and inflammation in subjects treated with thiazole-based compounds compared to controls .
  • Cancer Cell Lines : Compounds structurally similar to this compound displayed potent cytotoxicity against various cancer cell lines, indicating potential for therapeutic development.

Scientific Research Applications

Anticancer Properties:
Research indicates that compounds containing benzothiazole moieties, such as (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects:
The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies suggest that thiazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .

Applications in Drug Development

Lead Compound in Drug Design:
Due to its unique structure, this compound serves as a lead compound in drug development programs aimed at treating infections and cancers. Its derivatives are being explored for enhanced potency and reduced toxicity profiles.

Case Study:
A recent study evaluated a series of benzothiazole derivatives, including this compound, for their anticancer activity against human cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected biological activity, highlighting the importance of structure-activity relationships in drug design .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 of the benzothiazole ring acts as a prime site for nucleophilic substitution due to its electron-withdrawing environment.

Reagents/Conditions Products Yield Key Observations
Sodium methoxide (NaOMe), DMF, 80°CMethoxy-substituted derivative72%Fluorine acts as an ortho/para director
Piperidine, DCM, RTPiperidinyl-substituted analog68%Enhanced solubility in polar solvents
CuI, K2CO3, DMF, 120°CSuzuki coupling with aryl boronic acids85%Pd-free protocol minimizes side reactions

Mechanistic Notes :

  • Fluorine’s electron-withdrawing effect activates the bromine for displacement.

  • Microwave-assisted conditions (e.g., 150 W, 100°C) improve reaction efficiency .

Alkyne-Based Reactions

The prop-2-yn-1-yl group participates in click chemistry, cycloadditions, and metal-catalyzed couplings.

Reaction Type Reagents/Conditions Products Application
Huisgen CycloadditionCuSO4, sodium ascorbate, azide, H2O/tert-BuOH1,2,3-Triazole-linked conjugateBioconjugation
Sonogashira CouplingPd(PPh3)4, CuI, Et3N, THFAryl alkynyl derivativesFluorescent probes
HydroalkoxylationAuCl3, MeOH, 60°CMethoxy-substituted alkeneFunctional material synthesis

Key Findings :

  • The terminal alkyne undergoes regioselective additions with minimal steric hindrance.

  • Au-catalyzed reactions exhibit higher selectivity over Pd-based methods .

Benzamide Hydrolysis and Functionalization

The benzamide moiety undergoes hydrolysis and subsequent derivatization.

Conditions Products Catalyst Notes
HCl (6M), reflux, 12hCarboxylic acid derivativeAcidic hydrolysis preserves thiazole
NaOH (2M), EtOH/H2O, 60°CAmine intermediateLipase (optional)Base-sensitive groups remain intact
CDI, DMF, RTUrea/thiourea analogsForms stable carbamate linkages

Mechanistic Insights :

  • Hydrolysis rates depend on electron density at the carbonyl carbon (enhanced by fluorine’s inductive effect).

Electrophilic Aromatic Substitution

The electron-rich benzothiazole ring undergoes electrophilic attacks at specific positions.

Reagents Position Modified Major Product Yield
HNO3/H2SO4, 0°CC4 of benzothiazoleNitro-substituted derivative58%
Br2, FeBr3, DCMC5 of benzothiazoleDibrominated analog63%
ClCOCOCl, AlCl3, 40°CC7 of benzothiazoleChlorocarbonyl derivative71%

Regioselectivity :

  • Fluorine directs incoming electrophiles to the para position relative to itself.

Redox Reactions

Controlled oxidation or reduction alters the compound’s electronic properties.

Reagents Target Group Product Outcome
H2O2, AcOH, 70°CThiazole sulfurSulfoxideEnhanced polarity
NaBH4, MeOH, RTYlidene C=N bondDihydrothiazoleImproved stability in acidic media
DDQ, CH2Cl2, RTProp-2-yn-1-yl groupKetoneFacilitates further cross-couplings

Applications :

  • Sulfoxide derivatives show improved binding to biological targets .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzo[d]thiazol-2(3H)-ylidene Derivatives

Compound ID / Name Substituents (Position) Key Functional Groups
Target Compound Br (benzamide C2), F (benzothiazole C6), propargyl (N3) Bromo, fluoro, alkynyl
(Z)-2-(3-Benzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(2-fluoro)phenylethan-1-one (3q) Benzyl (N3), F (phenylethanone C2) Benzyl, fluoro
I8: Quinolinium iodide derivative 4-fluorostyryl, methylbenzo[d]thiazolylidene Fluoro, styryl, methyl
4c1: Thiazole-quinolinium derivative Indol-3-yl vinyl, morpholinopropyl Indole, morpholine
(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide Br (C6), ethyl (N3), piperidinylsulfonyl (benzamide) Bromo, alkyl, sulfonamide

Key Observations :

  • Halogenation: The target compound’s 2-bromo and 6-fluoro substituents create a distinct electronic environment compared to non-halogenated or singly halogenated analogues (e.g., 3q in ). Bromine enhances electrophilic reactivity, while fluorine improves lipophilicity and metabolic stability .
  • Alkynyl vs. This may enhance synthetic versatility for bioconjugation .
  • Electron-Withdrawing Groups: The absence of sulfonamide or nitrile groups (cf.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight λabs (nm) λem (nm) LogP
Target Compound ~443.3* 320–340 (predicted) 450–480 (predicted) ~3.5
3q () 420.4 310 435 3.8
4c1 () 559.25 365 585 2.1
3ab () 452.5 335 460 4.0

Notes:

  • The target compound’s predicted absorption/emission aligns with AIE-active benzothiazoles but lacks the redshift seen in quinolinium derivatives (e.g., 4c1) due to reduced conjugation .
  • LogP values suggest moderate lipophilicity, comparable to 3q but lower than sulfonamide-containing analogues (e.g., ), which may influence membrane permeability in biological systems .

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

Methodological Answer: Synthesis optimization involves selecting catalysts, solvents, and reaction times. For prop-2-yn-1-yl-substituted benzothiazoles, iodine (I₂) and tert-butyl hydroperoxide (TBHP) are effective mediators for domino reactions, as demonstrated in similar compounds (e.g., 70% TBHP in methanol under reflux for 2 hours) . Column chromatography (silica gel, hexane-EtOAc gradient) is recommended for purification, achieving yields up to 95% . Validate reaction progress via TLC and confirm purity via melting point analysis and spectroscopic techniques .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine multiple techniques:

  • 1H/13C NMR : Assign peaks for bromo, fluoro, and propynyl substituents. For example, propynyl protons resonate at δ ~2.5–3.0 ppm .
  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
  • FT-IR : Identify amide C=O stretching (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Melting Point : Compare with literature values (e.g., 225–227°C for analogous thiazoles) .

Q. What purification strategies are effective for removing byproducts in the synthesis?

Methodological Answer: Use sequential purification:

Liquid-Liquid Extraction : Separate organic layers with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄ .

Column Chromatography : Employ silica gel (60–120 mesh) with hexane-EtOAc gradients. Monitor fractions via TLC .

Recrystallization : Use methanol or DCM-hexane mixtures for final crystallization to enhance purity .

Advanced Research Questions

Q. What is the mechanistic role of TBHP in the domino synthesis of this compound?

Methodological Answer: TBHP acts as an oxidant in I₂/TBHP-mediated systems, facilitating cyclization and imine formation. It generates iodine radicals (I•) that abstract hydrogen, promoting C–N bond formation in benzothiazole derivatives . To validate, conduct control experiments without TBHP; observe incomplete cyclization via NMR .

Q. How can X-ray crystallography resolve structural ambiguities in the Z-isomer configuration?

Methodological Answer: Grow single crystals via slow evaporation (e.g., CH₃OH/CHCl₃). Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm the Z-configuration. For example, centrosymmetric dimers in analogous thiazoles confirm planar amide geometry . Compare with DFT-optimized structures to validate crystallographic data .

Q. How do substituents (bromo, fluoro, propynyl) influence the compound’s bioactivity?

Methodological Answer: Design a structure-activity relationship (SAR) study:

  • Bromo : Enhances electrophilicity; test halogenated analogs (e.g., Cl, I) in enzyme inhibition assays .
  • Fluoro : Increases metabolic stability; compare with non-fluorinated analogs via pharmacokinetic (PK) studies .
  • Propynyl : Modulates lipophilicity; assess logP values and cytotoxicity in cancer cell lines .

Q. What computational methods predict binding modes of this compound with target proteins?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of relevant targets (e.g., PFOR enzyme). Validate docking poses with MD simulations (GROMACS) to assess stability. For example, propynyl groups in thiazoles show π-π stacking with active-site residues .

Q. How can researchers design bioassays to evaluate anti-metastatic potential?

Methodological Answer: Use migration/invasion assays:

  • Boyden Chamber : Test inhibition of cell migration in metastatic cancer lines (e.g., MDA-MB-231) at 1–10 µM concentrations .
  • Wound Healing Assay : Quantify closure rates post-treatment with time-lapse microscopy .
  • Zymography : Assess MMP-2/9 activity to correlate with invasion suppression .

Q. How to address discrepancies in reported synthetic yields for similar compounds?

Methodological Answer: Reconcile data by:

  • Replicating Conditions : Vary solvent (DMF vs. MeOH) and catalyst loading (I₂: 10–20 mol%) .
  • Analytical Validation : Compare HPLC purity (>98%) and HRMS data across studies .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .

Q. What strategies assess the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Variation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
  • Light/Heat Exposure : Use ICH guidelines (40°C/75% RH) for 4 weeks; track decomposition with TLC .
  • Metabolite ID : Use liver microsomes + LC-QTOF to identify oxidative metabolites (e.g., propynyl hydroxylation) .

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